2-Methyl-3-quinuclidinyl cyclopentenyl(1-propynyl)glycolate
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Overview
Description
2-Methyl-3-quinuclidinyl cyclopentenyl(1-propynyl)glycolate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a quinuclidine ring, a cyclopentene ring, and a propynyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-quinuclidinyl cyclopentenyl(1-propynyl)glycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-quinuclidinyl cyclopentenyl(1-propynyl)glycolate undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinuclidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-3-quinuclidinyl cyclopentenyl(1-propynyl)glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-Methyl-3-quinuclidinyl cyclopentenyl(1-propynyl)glycolate involves its interaction with specific molecular targets such as muscarinic receptors. It acts as an antagonist, blocking the action of acetylcholine at these receptors, which can lead to various physiological effects . The pathways involved include the inhibition of signal transduction processes mediated by these receptors.
Comparison with Similar Compounds
Similar Compounds
3-Quinuclidinyl benzilate: Another muscarinic receptor antagonist with similar structural features.
3-Quinuclidinol: A precursor in the synthesis of various quinuclidine derivatives.
Uniqueness
2-Methyl-3-quinuclidinyl cyclopentenyl(1-propynyl)glycolate is unique due to its combination of a quinuclidine ring, a cyclopentene ring, and a propynyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
102571-07-3 |
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Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-(cyclopenten-1-yl)-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C18H25NO3/c1-3-10-18(21,15-6-4-5-7-15)17(20)22-16-13(2)19-11-8-14(16)9-12-19/h6,13-14,16,21H,4-5,7-9,11-12H2,1-2H3 |
InChI Key |
UCTOEHTYBBRGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C1=CCCC1)(C(=O)OC2C(N3CCC2CC3)C)O |
Origin of Product |
United States |
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